molecular formula C17H20N2O3S2 B2581480 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795481-41-2

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2581480
CAS No.: 1795481-41-2
M. Wt: 364.48
InChI Key: SGGSITUCVZQGND-UHFFFAOYSA-N
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Description

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, a thiazolidine-2,4-dione moiety, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Methylthio-Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the pyrrolidine ring.

    Formation of the Thiazolidine-2,4-dione Moiety: This can be achieved through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.

    Thiazolidine Derivatives: Compounds with a thiazolidine-2,4-dione moiety, such as thiazolidinediones.

Uniqueness

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which may confer distinct biological activities and potential therapeutic applications. The presence of the methylthio-substituted phenyl group, along with the pyrrolidine and thiazolidine-2,4-dione moieties, sets it apart from other similar compounds.

Properties

IUPAC Name

3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-24-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGSITUCVZQGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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